The compound has been synthesized and studied in various research contexts, particularly in medicinal chemistry. It is associated with compounds that exhibit biological activity against several targets, including potential anticancer and antimicrobial effects. The molecular formula of this compound is .
The synthesis of 2-(4-imino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol typically involves the reaction of specific precursors under controlled conditions. One notable method includes the reaction of N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetimidic acid ethyl ester with hydrazine hydrate. This reaction generally proceeds as follows:
This synthetic pathway highlights the importance of hydrazine as a key reagent in forming the imino group essential for the compound's structure.
The molecular structure of 2-(4-imino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol features a fused benzothiophene and pyrimidine ring system. Key structural characteristics include:
The detailed analysis of bond lengths and angles indicates that they align closely with those observed in related compounds.
The chemical reactivity of 2-(4-imino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol has been explored in various contexts:
These reactions underscore the potential for this compound to serve as a synthon in creating more complex heterocyclic systems .
The mechanism of action for compounds like 2-(4-imino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol often involves interactions at the molecular level with biological targets:
Further research is necessary to elucidate the precise molecular pathways involved in its biological effects.
The physical and chemical properties of 2-(4-imino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol include:
These properties are crucial for understanding its behavior in various environments and applications.
The applications of 2-(4-imino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol span several fields:
The thieno[2,3-d]pyrimidine scaffold represents a privileged heterocyclic system in drug discovery due to its bioisosteric resemblance to purine nucleobases. This structural analogy allows it to interact with diverse biological targets, including enzymes and receptors involved in critical cellular processes [3] [5]. Benzothieno-pyrimidine hybrids, such as the compound under discussion, incorporate a tetrahydrobenzothiophene moiety fused to the pyrimidine ring. This fusion enhances molecular rigidity and planarity, facilitating optimal interactions with hydrophobic binding pockets in target proteins. The scaffold’s versatility is evidenced by its presence in clinical candidates like Sufugolix (TAK-013), a potent GnRH receptor antagonist investigated for endometriosis and prostate cancer [5] [9].
Key structural advantages include:
Table 1: Therapeutic Applications of Benzothieno-Pyrimidine Hybrids
Structural Variant | Biological Target | Therapeutic Area | Key Pharmacological Effect |
---|---|---|---|
4-Amino substituted (e.g., Sufugolix) | GnRH Receptor | Prostate Cancer | Testosterone suppression to castrate levels |
6-Phenyl substituted | EGFR/VEGFR-2 Kinases | Solid Tumors | Dual kinase inhibition; anti-angiogenic activity |
5,6,7,8-Tetrahydro derivatives | MRGPRX1 Receptor | Neuropathic Pain | Positive allosteric modulation; analgesia |
2-Mercapto substituted | Tubulin Polymerization | Microtubule-associated Cancers | Cell cycle arrest at G2/M phase |
Recent studies highlight the scaffold’s role in overcoming drug resistance. Thieno[2,3-d]pyrimidines with acrylamide warheads (e.g., Olmutinib) covalently bind to cysteine residues in mutant EGFR (T790M/L858R), restoring efficacy against resistant non-small cell lung cancer [5] [10]. Additionally, structural plasticity allows hybridization with pharmacophores like α,β-unsaturated carbonyls, enabling dual EGFR/tubulin inhibition and synergistic antiproliferative effects [10].
The 2-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)ethanol derivative features two critical functional groups: an imino (NH) moiety at position 4 and an ethanol chain at position 3. These groups synergistically modulate bioactivity through:
Table 2: Physicochemical and Bioactive Properties of the Imino-Ethanol Moiety
Property | Value/Effect | Biological Implication |
---|---|---|
LogP | 1.01 | Optimal lipophilicity for membrane permeation |
Hydrogen Bond Donors | 2 (imino NH + ethanol OH) | Enhanced target engagement via H-bond donation |
Hydrogen Bond Acceptors | 5 (pyrimidine N, imino N, O, S) | Complementary interactions with polar residues |
Rotatable Bonds | 2 | Adaptive binding to allosteric pockets |
pKa (Imino Group) | ~8–10 | Protonation enhances solubility and ionic interactions |
Synthetic routes to this derivative often employ Gewald-based cyclization, where 2-aminothiophene-3-carbonitriles react with orthoesters or hydrazine hydrate to form the pyrimidine core. Subsequent imination with aldehydes introduces the ethanol side chain, as detailed in studies of 4-imino-5,6,7,8-tetrahydro derivatives [4] [8]. The ethanol substituent’s nucleophilicity also permits further derivatization—e.g., esterification or etherification—enabling prodrug strategies or sustained-release formulations [4].
In kinase inhibition, analogous ethanol substitutions reduce hERG affinity by limiting hydrophobic interactions with cardiac potassium channels, mitigating off-target cardiotoxicity. This advantage is critical for anticancer thienopyrimidines targeting EGFR or VEGFR-2, where selectivity over hERG is a key safety determinant [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7